molecular formula C14H14FNO3 B2665173 2-(2-FLUOROPHENOXY)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE CAS No. 1428352-51-5

2-(2-FLUOROPHENOXY)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE

Cat. No.: B2665173
CAS No.: 1428352-51-5
M. Wt: 263.268
InChI Key: PWXRMDQJHVGGCI-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide (CAS Number: 1428352-51-5) is a synthetic organic compound with a molecular formula of C 14 H 14 FNO 3 and a molecular weight of 263.26 g/mol [ citation:1 ]. This acetamide derivative features a distinct molecular structure that incorporates both 2-fluorophenoxy and furan-3-ylethyl motifs. The presence of these heteroaromatic systems suggests potential for interesting electronic properties and biological activity, making it a valuable intermediate in various research fields [ citation:3 ]. In a research context, this compound is primarily of interest in medicinal chemistry and drug discovery as a core scaffold or building block. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in the development of novel pharmacologically active molecules. Its structure is characteristic of compounds that may interact with biological targets such as enzymes or receptors, potentially acting as an inhibitor or modulator [ citation:3 ]. The furan ring provides an electron-rich environment, while the fluorophenoxy group can influence the compound's lipophilicity and metabolic stability, key parameters in lead optimization processes. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c15-12-3-1-2-4-13(12)19-10-14(17)16-7-5-11-6-8-18-9-11/h1-4,6,8-9H,5,7,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXRMDQJHVGGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCC2=COC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FLUOROPHENOXY)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE typically involves the reaction of 2-fluorophenol with 2-(furan-3-yl)ethylamine in the presence of acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-FLUOROPHENOXY)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens. In vitro evaluations demonstrated significant antimicrobial properties, particularly against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL, showcasing its potency compared to standard antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Efficacy of 2-(2-Fluorophenoxy)-N-[2-(Furan-3-YL)ethyl]acetamide

PathogenMIC (μg/mL)MBC (μg/mL)MFC (μg/mL)
Staphylococcus aureus0.22Not reportedNot reported
Staphylococcus epidermidis0.25Not reportedNot reported

Anticancer Potential

The compound has also shown promising results in anticancer research. It was evaluated for its cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and NCI-H460 (lung cancer). The IC₅₀ values indicated significant antiproliferative activity, with values as low as 0.39 μM for HCT116 cells, suggesting strong potential as an anticancer agent .

Table 2: Cytotoxic Effects of this compound

Cell LineIC₅₀ (μM)Mechanism of Action
MCF70.46Cell cycle arrest at S phase
HepG20.71Induction of apoptosis
NCI-H4600.39Inhibition of Aurora-A kinase

Safety Profile

Toxicity assessments revealed that the compound exhibits low hemolytic activity and noncytotoxicity at concentrations greater than 60 μM, making it a candidate for further development in therapeutic applications without significant side effects .

Mechanism of Action

The mechanism of action of 2-(2-FLUOROPHENOXY)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the furan moiety can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Acetamide Derivatives

Compound Name Substituents (R Group) Yield (%) Melting Point (°C) Rf Value Key Features
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) n-Butyl 82 75 0.32 High yield, simple alkyl chain
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) Hydroxy-methylpropan-2-yl 54 84 0.28 Lower yield, polar hydroxyl group
Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32) Isoleucine methyl ester 51 74 0.65 Chiral center, ester functionality
2-(p-Chlorophenoxy)-N-(2-(dimethylamino)ethyl)acetamide Dimethylaminoethyl, chloro N/A N/A N/A High toxicity (LD50: 19 mg/kg in mice)
2-(Phenylmethoxy)-N-[(2S)-tetrahydro-2-furanylmethyl]acetamide Tetrahydrofuran, phenylmethoxy N/A N/A N/A Saturated furan, increased lipophilicity
  • Synthesis Insights :
    • Alkyl substituents (e.g., n-butyl in compound 30) yield higher efficiencies (82%) compared to polar groups like hydroxy-methylpropan-2-yl (54%) .
    • Chiral centers (e.g., compound 32) may complicate synthesis, as seen in the 51% yield .

Physicochemical Properties

  • Melting Points: Most fluorophenoxy acetamides exhibit melting points between 70–85°C, suggesting moderate thermal stability .
  • Polarity : Rf values (0.28–0.65) indicate substituent-dependent polarity; bulky or polar groups reduce mobility in chromatography .
  • Lipophilicity: The furan-3-yl ethyl group in the target compound may enhance lipophilicity compared to hydroxy or aminoethyl substituents (e.g., compound 31 vs. compound 6) .

Q & A

Q. Optimization Tips :

  • Yield Improvement : Use KI as a catalyst to enhance nucleophilic substitution efficiency.
  • Purity Control : Employ column chromatography with ethyl acetate/hexane (3:7) for purification.
StepReagents/ConditionsYieldCharacterization
1K2_2CO3_3, DMF, 80°C82%1^1H-NMR, TLC
2Et3_3N, CH2_2Cl2_2, RT54%13^{13}C-NMR, HPLC

How should structural characterization of this compound be validated to ensure accuracy?

Advanced Analytical Validation
Combine multiple spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm the presence of fluorophenoxy (δ 6.8–7.2 ppm) and furanyl (δ 7.4–7.6 ppm) protons. Compare with analogous compounds in and .
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak at m/z [calculated for C14_{14}H14_{14}FNO3_3].
  • HPLC-PDA : Ensure >98% purity with a C18 column (acetonitrile/water gradient).

Contradiction Resolution : Discrepancies in melting points or spectral data may arise from polymorphic forms. Use DSC/XRD to confirm crystallinity .

What toxicity data are available for structurally related acetamide derivatives, and how should safety protocols be designed?

Basic Safety Profile
For analogs like 2-(p-chlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide (CAS 1145-90-0):

  • LD50_{50} : 19 mg/kg (oral, mice), 51 mg/kg (IV, dogs) .
  • Hazards : Toxic via ingestion, IV, and intramuscular routes; emits toxic fumes (Cl^-, NOx_x) upon decomposition.

Q. Handling Recommendations :

  • Use fume hoods and PPE (gloves, lab coats).
  • Store under inert atmosphere (N2_2) at –20°C to prevent degradation .

How can researchers resolve discrepancies in reported yields for fluorophenoxy acetamide derivatives?

Advanced Data Contradiction Analysis
Factors influencing yield variability:

Reagent Purity : Impurities in bromoacetyl bromide reduce coupling efficiency.

Reaction Time : Extended reaction times (>12 hrs) may degrade heat-sensitive intermediates.

Workup Methods : Incomplete extraction (e.g., using ethyl acetate vs. dichloromethane) affects recovery.

Case Study : In , Method C achieved 82% yield for a similar compound by optimizing stoichiometry (1:1.2 molar ratio) and reaction time (4 hrs) .

What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Q. Advanced SAR Methodology

Functional Group Modifications :

  • Replace furan-3-yl with thiophene (as in ) to assess electronic effects on bioactivity .
  • Introduce methyl groups to the acetamide backbone to evaluate steric hindrance.

In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity toward target receptors (e.g., GPCRs).

Biological Assays : Test analogs for metabolic stability using liver microsomes (see for toxicity pathways) .

How can solubility challenges be addressed during formulation for in vivo studies?

Q. Advanced Formulation Design

  • Co-Solvents : Use DMSO/PEG 400 (1:4) to enhance aqueous solubility.
  • Nanoparticulate Systems : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release.
  • pH Adjustment : Prepare buffered solutions (pH 7.4) to mimic physiological conditions .

What analytical techniques are critical for validating metabolic stability in preclinical studies?

Q. Methodological Answer

In Vitro Assays :

  • Liver Microsomes : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS.
  • CYP Inhibition Screening : Use fluorescent probes (e.g., CYP3A4) to identify enzyme interactions.

In Vivo PK Studies : Measure plasma half-life (t1/2_{1/2}) and clearance rates in rodent models .

How can researchers mitigate decomposition during long-term storage?

Q. Advanced Stability Protocols

  • Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to prevent hydrolysis.
  • Light Protection : Store in amber vials under argon to avoid photodegradation.
  • Stability-Indicating Assays : Monitor purity monthly via HPLC and track degradation products .

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